molecular formula C22H21FO3 B2542152 4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate CAS No. 331460-81-2

4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate

Cat. No. B2542152
CAS RN: 331460-81-2
M. Wt: 352.405
InChI Key: NOVVHPDAPKMLMY-OVCLIPMQSA-N
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Description

“4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate” is a chemical compound with the molecular formula C22H21FO3 . It has an average mass of 352.399 Da and a monoisotopic mass of 352.147461 Da .


Molecular Structure Analysis

The molecular structure of “4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate” consists of a cyclohexanecarboxylate group attached to a phenyl group, which is further connected to a propenyl group with a fluorophenyl substituent .

Scientific Research Applications

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against drug-resistant bacteria. Specifically, it inhibits the growth of Staphylococcus aureus (including methicillin-resistant strains) and Acinetobacter baumannii . With minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL, it holds potential as an alternative treatment option .

Anti-Corrosion Performance

In addition to its biological applications, this compound has been evaluated for its anti-corrosion properties. Researchers investigated its effectiveness as an inhibitor against corrosion in acidic environments (1-M HCl). The compound demonstrated inhibition activity, making it relevant for materials science and industrial applications .

Pyrazole-Derived Hydrazones

The phenyl hydrazone moiety within the compound contributes to its antimicrobial activity. Variations in substitution patterns affect its efficacy. For instance:

Synthesis and Mechanism Studies

Researchers have synthesized related pyrazole analogs and studied their mechanisms of action. Investigating how this compound interacts with bacterial membranes (using the SYTO-9/propidium iodide assay) sheds light on its mode of action .

properties

IUPAC Name

[4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]phenyl] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FO3/c23-19-11-9-17(10-12-19)21(24)15-8-16-6-13-20(14-7-16)26-22(25)18-4-2-1-3-5-18/h6-15,18H,1-5H2/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVVHPDAPKMLMY-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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